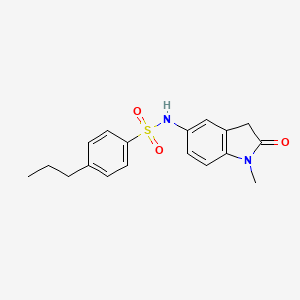
N-(1-メチル-2-オキソインドリン-5-イル)-4-プロピルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indolinone moiety and a benzenesulfonamide group
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide typically involves the reaction of 1-methyl-2-oxoindoline with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
作用機序
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. The indolinone moiety can interact with protein active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(1-methyl-2-oxoindolin-5-yl)cinnamamide
- N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
- N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is unique due to the presence of the propyl group on the benzenesulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
生物活性
N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indolinone moiety attached to a benzenesulfonamide group, which is significant for its biological properties. The synthesis typically involves the reaction of 1-methyl-2-oxoindoline with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted in dichloromethane at room temperature, followed by purification via column chromatography.
N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide exerts its biological effects primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, which can modulate biological pathways. The indolinone moiety interacts with protein active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Biological Activity
Research has indicated that this compound possesses several promising biological activities:
- Alpha-Glucosidase Inhibition : In vitro studies have shown that derivatives of sulfonamides exhibit moderate to good inhibition against alpha-glucosidase, a key enzyme in carbohydrate metabolism. For instance, related compounds demonstrated IC50 values ranging from 32.37 µM to 37.75 µM, indicating effective inhibition compared to standard drugs like acarbose .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Activity Description |
|---|---|---|
| Nitro derivative 12e | 32.37 ± 0.15 | Strong alpha-glucosidase inhibitor |
| Nitro derivative 12f | 37.75 ± 0.11 | Equivalent inhibitor to acarbose |
| Acarbose | 37.38 ± 0.12 | Standard reference inhibitor |
Case Studies and Research Findings
- Inhibition Studies : A study highlighted the effectiveness of sulfonamide derivatives in inhibiting alpha-glucosidase activity, showcasing the potential for developing new antidiabetic agents based on these compounds .
- Molecular Docking Studies : Computational analyses have supported experimental findings by demonstrating strong hydrogen bonding interactions between the compound and enzyme active sites, further validating its potential as an effective inhibitor .
- Comparative Activity : The activity of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide has been compared with similar compounds, revealing unique structural features that may enhance its solubility and interaction with target molecules.
特性
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-4-13-5-8-16(9-6-13)24(22,23)19-15-7-10-17-14(11-15)12-18(21)20(17)2/h5-11,19H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNDFRSDSAILPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














